Cas no 881179-02-8 (Lith-O-Asp)

Lith-O-Asp structure
Lith-O-Asp structure
Productnaam:Lith-O-Asp
CAS-nummer:881179-02-8
MF:C28H45NO6
MW:491.660009145737
CID:4663644

Lith-O-Asp Chemische en fysische eigenschappen

Naam en identificatie

    • Lith-O-Asp
    • (3α,5β)-3-[(2S)-2-Amino-3-carboxy-1-oxopropoxy]cholan-24-oic acid (ACI)
    • Inchi: 1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,27+,28-/m1/s1
    • InChI-sleutel: NUUCRVJEHQBAKP-CNZWOIIDSA-N
    • LACHT: C[C@@]12[C@@H]([C@H](C)CCC(=O)O)CC[C@H]1[C@@H]1CC[C@@H]3C[C@@H](CC[C@]3(C)[C@H]1CC2)OC(=O)[C@@H](N)CC(=O)O

Lith-O-Asp Beveiligingsinformatie

  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Lith-O-Asp Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47012-50mg
Lith-O-Asp
881179-02-8 98%
50mg
¥24518.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47012-5mg
Lith-O-Asp
881179-02-8 98%
5mg
¥4903.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47012-25mg
Lith-O-Asp
881179-02-8 98%
25mg
¥15603.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L876809-10mg
Lith-O-Asp
881179-02-8 ≥98%
10mg
¥9,690.00 2022-01-13
MedChemExpress
HY-112415-50mg
Lith-O-Asp
881179-02-8 ≥98.0%
50mg
¥27500 2023-08-31
Biosynth
GKB17902-25 mg
Lith-o-Asp
881179-02-8
25mg
$1,716.00 2023-01-04
MedChemExpress
HY-112415-10mM*1mLinDMSO
Lith-O-Asp
881179-02-8 ≥98.0%
10mM*1mLinDMSO
¥6050 2023-07-26
Biosynth
GKB17902-5 mg
Lith-o-Asp
881179-02-8
5mg
$572.00 2023-01-04
MedChemExpress
HY-112415-25mg
Lith-O-Asp
881179-02-8 ≥98.0%
25mg
¥17500 2023-08-31
A2B Chem LLC
AX63856-10mg
Lith-O-Asp
881179-02-8 98%
10mg
$885.00 2024-04-19

Lith-O-Asp Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  overnight, rt
Referentie
Overcoming the Drug Resistance in Breast Cancer Cells by Rational Design of Efficient Glutathione S-Transferase Inhibitors
Li, Wen-Shan; et al, Organic Letters, 2010, 12(1), 20-23

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  1 - 2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  overnight, rt
Referentie
Overcoming the Drug Resistance in Breast Cancer Cells by Rational Design of Efficient Glutathione S-Transferase Inhibitors
Li, Wen-Shan; et al, Organic Letters, 2010, 12(1), 20-23

Productiemethode 3

Reactievoorwaarden
1.1 Solvents: Pyridine ;  5 h, rt
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt; 30 min, rt
3.3 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, rt
Referentie
Lithocholic acid analogues, new and potent α-2,3-sialyltransferase inhibitors
Chang, Kai-Hsuan; et al, Chemical Communications (Cambridge, 2006, (6), 629-631

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  1 - 2 h, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  overnight, rt
Referentie
Overcoming the Drug Resistance in Breast Cancer Cells by Rational Design of Efficient Glutathione S-Transferase Inhibitors
Li, Wen-Shan; et al, Organic Letters, 2010, 12(1), 20-23

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt; 30 min, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, rt
Referentie
Lithocholic acid analogues, new and potent α-2,3-sialyltransferase inhibitors
Chang, Kai-Hsuan; et al, Chemical Communications (Cambridge, 2006, (6), 629-631

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt; 30 min, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, rt
Referentie
Lithocholic acid analogues, new and potent α-2,3-sialyltransferase inhibitors
Chang, Kai-Hsuan; et al, Chemical Communications (Cambridge, 2006, (6), 629-631

Lith-O-Asp Raw materials

Lith-O-Asp Preparation Products

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:881179-02-8)Lith-O-Asp
A1040267
Zuiverheid:99%/99%/99%
Hoeveelheid:1mg/5mg/10mg
Prijs ($):276.0/690.0/1066.0